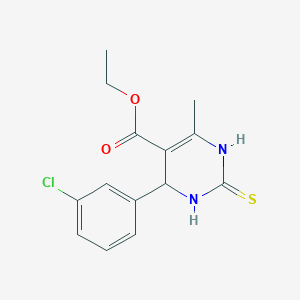
8-((4-Bromo-2,3-dioxobutyryl)thio)adenosine 5'diphosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-((4-Bromo-2,3-dioxobutyryl)thio)adenosine 5'diphosphate, also known as Ap4B, is a molecule that has gained significant attention in recent years due to its potential applications in scientific research. Ap4B is a derivative of adenosine 5'-diphosphate (ADP) and is involved in various biochemical and physiological processes in living organisms.
作用机制
8-((4-Bromo-2,3-dioxobutyryl)thio)adenosine 5'diphosphate exerts its effects by binding to specific receptors on the surface of cells, leading to the activation of various signaling pathways. It has been shown to activate the purinergic P2Y receptors, leading to the production of cyclic AMP (cAMP) and the activation of protein kinase A (PKA). This compound has also been shown to inhibit the activity of phosphodiesterase, leading to an increase in cAMP levels.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in living organisms. It has been shown to regulate the activity of enzymes involved in metabolism, such as adenylate cyclase and phosphodiesterase. This compound has also been shown to regulate the expression of genes involved in cell proliferation and differentiation. In addition, this compound has been shown to modulate the activity of ion channels and neurotransmitter release.
实验室实验的优点和局限性
8-((4-Bromo-2,3-dioxobutyryl)thio)adenosine 5'diphosphate has several advantages for lab experiments. It is a stable molecule that can be easily synthesized and purified. It has also been shown to be a potent activator of purinergic signaling pathways, making it a useful tool for investigating the role of these pathways in various biological systems. However, there are also some limitations to using this compound in lab experiments. It can be difficult to obtain in large quantities, and its effects can be difficult to interpret due to the complexity of the signaling pathways it activates.
未来方向
There are several future directions for research involving 8-((4-Bromo-2,3-dioxobutyryl)thio)adenosine 5'diphosphate. One area of interest is the role of this compound in the regulation of immune function. It has been shown to modulate the activity of immune cells, and further research could lead to the development of new therapies for immune-related disorders. Another area of interest is the development of new synthetic methods for this compound, which could lead to the production of more potent analogs with improved pharmacological properties. Finally, the role of this compound in the regulation of neuronal function is an area of active research, and further investigation could lead to new insights into the mechanisms underlying neurological disorders.
Conclusion:
In conclusion, this compound is a molecule with significant potential for scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research involving this compound could lead to the development of new therapies and the discovery of new mechanisms underlying various physiological processes.
合成方法
8-((4-Bromo-2,3-dioxobutyryl)thio)adenosine 5'diphosphate can be synthesized using a multistep process involving the reaction of ADP with 4-bromo-2,3-dioxobutyryl chloride. The reaction results in the formation of this compound, which can be purified using various chromatographic techniques. The synthesis of this compound is a complex process that requires expertise in organic chemistry and analytical techniques.
科学研究应用
8-((4-Bromo-2,3-dioxobutyryl)thio)adenosine 5'diphosphate has a wide range of potential applications in scientific research. It has been shown to be involved in various physiological processes, including signal transduction, metabolism, and gene regulation. This compound has been used as a tool to study the activity of enzymes, such as adenylate cyclase and phosphodiesterase. It has also been used to investigate the role of purinergic signaling in various biological systems.
属性
CAS 编号 |
115678-78-9 |
|---|---|
分子式 |
C14H18BrN5O12P2S |
分子量 |
622.2 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R)-5-[6-amino-8-(4-bromo-2,3-dioxobutyl)sulfanylpurin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C14H18BrN5O12P2S/c15-1-5(21)6(22)3-35-14-19-8-11(16)17-4-18-12(8)20(14)13-10(24)9(23)7(31-13)2-30-34(28,29)32-33(25,26)27/h4,7,9-10,13,23-24H,1-3H2,(H,28,29)(H2,16,17,18)(H2,25,26,27)/t7-,9-,10-,13-/m1/s1 |
InChI 键 |
XCWZPSOJYVIEHY-QYVSTXNMSA-N |
手性 SMILES |
C1=NC(=C2C(=N1)N(C(=N2)SCC(=O)C(=O)CBr)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C(=N2)SCC(=O)C(=O)CBr)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N |
规范 SMILES |
C1=NC(=C2C(=N1)N(C(=N2)SCC(=O)C(=O)CBr)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N |
同义词 |
8-((4-bromo-2,3-dioxobutyryl)thio)adenosine 5'diphosphate 8-BDB-TADP |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3S,4S)-3-[(2R)-1-methylpyrrolidin-2-yl]dithiolan-4-ol](/img/structure/B220063.png)


![4-[3-(4-Chloro-phenyl)-3-oxo-propenylamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide](/img/structure/B220083.png)
![3-Amino-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B220089.png)

![(3E)-3-[(2E)-2-[(1R,3aR,7aS)-1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-methylidenepentane-1,5-diol](/img/structure/B220115.png)
![N-(2-methoxy-6-methylindolo[1,2-c]quinazolin-12-yl)acetamide](/img/structure/B220123.png)
![2-({[(3-Chlorophenyl)carbonyl]carbamothioyl}amino)-4-ethyl-5-methylthiophene-3-carboxamide](/img/structure/B220134.png)


![methyl (1R,4aR,5R,8R,8aR)-8-benzoyloxy-5-[(E)-5-hydroxy-3-methylpent-3-enyl]-4a-methyl-6-methylidene-1,2,3,4,5,7,8,8a-octahydronaphthalene-1-carboxylate](/img/structure/B220180.png)

